3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol
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Overview
Description
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by the presence of hydroxymethyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol typically involves the reaction of phenols with formaldehyde under specific conditions. One common method is the reduction of precursor aldehydes with sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Mechanism of Action
The mechanism of action of 3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can undergo hydroxymethylation reactions, leading to the formation of cross-linked polymers and resins . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: A simpler analog with one hydroxymethyl group.
Bis(hydroxymethyl)phenol: Contains two hydroxymethyl groups attached to the phenol ring.
Hydroxybenzaldehydes: Compounds with hydroxyl and aldehyde groups on the benzene ring.
Uniqueness
The compound’s structure allows for diverse chemical modifications and functionalization, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
116057-44-4 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[[2-(hydroxymethyl)phenyl]methyl]-2-[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O3/c22-14-18-8-2-1-6-15(18)12-16-9-5-11-21(24)19(16)13-17-7-3-4-10-20(17)23/h1-11,22-24H,12-14H2 |
InChI Key |
IJDKGWGBMRVLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)O)CC3=CC=CC=C3O)CO |
Origin of Product |
United States |
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